4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID 4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13265795
InChI: InChI=1S/C22H20N2O6S2/c1-29-16-8-3-13(11-17(16)30-2)12-18-20(26)24(22(31)32-18)10-9-19(25)23-15-6-4-14(5-7-15)21(27)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,27,28)/b18-12-
SMILES: COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)OC
Molecular Formula: C22H20N2O6S2
Molecular Weight: 472.5 g/mol

4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID

CAS No.:

Cat. No.: VC13265795

Molecular Formula: C22H20N2O6S2

Molecular Weight: 472.5 g/mol

* For research use only. Not for human or veterinary use.

4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID -

Specification

Molecular Formula C22H20N2O6S2
Molecular Weight 472.5 g/mol
IUPAC Name 4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Standard InChI InChI=1S/C22H20N2O6S2/c1-29-16-8-3-13(11-17(16)30-2)12-18-20(26)24(22(31)32-18)10-9-19(25)23-15-6-4-14(5-7-15)21(27)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,27,28)/b18-12-
Standard InChI Key SXQHJEJEQMJASD-PDGQHHTCSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)OC
SMILES COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid, reflects its intricate architecture . Key features include:

  • A thiazolidinone ring (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) providing hydrogen-bonding and electrophilic sites.

  • A Z-configured dimethoxyphenylmethylidene group at position 5, enabling π-π stacking with biological targets.

  • A propanamide linker connecting the thiazolidinone to a para-substituted benzoic acid, enhancing solubility and target affinity.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC22_{22}H20_{20}N2_2O6_6S2_2
Molecular Weight472.5 g/mol
IUPAC Name4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
InChIKeySXQHJEJEQMJASD-PDGQHHTCSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The 1H^1H NMR spectrum reveals:

  • Aromatic proton resonances at δ 6.8–7.8 ppm for the dimethoxyphenyl and benzoic acid groups.

  • Methoxy singlet peaks at δ 3.8–3.9 ppm.

  • Thiazolidinone carbonyl (C=O) at δ 170–175 ppm in 13C^{13}C NMR.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Condensation: 3,4-Dimethoxybenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

  • Cyclization: The intermediate undergoes cyclization with mercaptoacetic acid to yield the thiazolidinone core.

  • Amidation: Coupling with 4-aminobenzoic acid via propanoyl chloride completes the structure .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)
CondensationEthanol, reflux, 12 hr78
Cyclizationp-Toluenesulfonic acid, 80°C65
AmidationDCC/DMAP, THF, rt72

Purification and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Microwave-assisted synthesis reduces reaction times by 40% without compromising yield.

Biological Activities and Mechanisms

Antiviral Activity Against SARS-CoV-2

Molecular docking studies reveal strong binding to SARS-CoV-2 Mpro (PDB: 6LU7), with a docking score of −8.2 kcal/mol, surpassing reference drugs lopinavir (−7.1 kcal/mol) and ritonavir (−6.8 kcal/mol) . Key interactions:

  • Hydrogen bonds between the benzoic acid group and Glu166.

  • π-π stacking of the dimethoxyphenyl group with His41 .

Immunomodulatory Effects

In autoimmune disease models, the compound inhibits PTPN22 (IC50_{50} = 5.19 µM), a phosphatase linked to rheumatoid arthritis and type 1 diabetes . This activity correlates with reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in murine macrophages .

Table 3: Pharmacological Profile

AssayResultReference
SARS-CoV-2 Mpro inhibitionIC50_{50} = 2.3 µM
PTPN22 inhibitionIC50_{50} = 5.19 µM
Cytotoxicity (HEK293)CC50_{50} > 100 µM

Computational and Molecular Dynamics Insights

3D-QSAR and CoMFA Models

Comparative Molecular Field Analysis (CoMFA) yields robust predictive models (Q2^2 = 0.703, R2^2 = 0.998) . Electrostatic and steric field contributions account for 62% and 38% of activity, respectively, highlighting the importance of the thiazolidinone’s sulfhydryl group .

Molecular Dynamics (MD) Simulations

MD trajectories (100 ns) demonstrate stable binding to SARS-CoV-2 Mpro, with root-mean-square deviation (RMSD) < 2.0 Å . The compound maintains hydrogen bonds with Gly143 and Ser144, critical for protease inhibition .

Pharmacokinetics and Toxicity

ADMET Properties

  • Absorption: High Caco-2 permeability (Papp_{app} = 12 × 106^{-6} cm/s), suggesting oral bioavailability .

  • Metabolism: Resistant to CYP3A4-mediated oxidation due to electron-withdrawing substituents .

  • Toxicity: Ames test-negative; no mutagenicity at ≤50 µM .

Table 4: ADMET Predictions

ParameterPrediction
Blood-Brain BarrierNon-penetrant
HepatotoxicityLow risk
Plasma Protein Binding89%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator